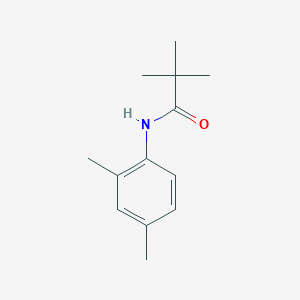
7-Phenyl-1,2,3,4-tetrahydroisoquinoline
概要
説明
7-Phenyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline. These compounds are known for their diverse biological activities and are found in various natural products and synthetic analogs. The structure of this compound consists of a phenyl group attached to the 7th position of the tetrahydroisoquinoline ring, making it a unique and interesting molecule for scientific research and industrial applications .
準備方法
The synthesis of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods:
Pictet-Spengler Reaction: This classical method involves the condensation of a phenethylamine with an aldehyde or ketone in the presence of an acid catalyst.
Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Chemoenzymatic Synthesis: A one-pot process involving the oxidation of benzylic alcohols to aldehydes, followed by a Pictet-Spengler reaction with an amino alcohol.
化学反応の分析
7-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
科学的研究の応用
7-Phenyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:
Neuroprotection: The compound inhibits the formation of free radicals and modulates neurotransmitter levels in the brain, providing neuroprotective effects.
Enzyme Inhibition: It inhibits enzymes such as monoamine oxidase (MAO) and phenylethanolamine N-methyltransferase (PNMT), which are involved in neurotransmitter metabolism.
Receptor Interaction: The compound interacts with dopamine receptors, influencing dopamine catabolism and signaling pathways.
類似化合物との比較
7-Phenyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and inhibition of MAO enzymes.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits potent neurotoxic actions and is studied for its role in neurodegenerative diseases.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of HIV-1 reverse transcriptase inhibitors and other pharmaceuticals.
特性
IUPAC Name |
7-phenyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14/h1-7,10,16H,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIVTFOULAOFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274946 | |
| Record name | 7-phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24464-41-3 | |
| Record name | 7-phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetic acid,2-[(aminoiminomethyl)thio]-](/img/structure/B1596539.png)
amine](/img/structure/B1596541.png)



![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)


![2-[(5-Bromothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B1596552.png)

